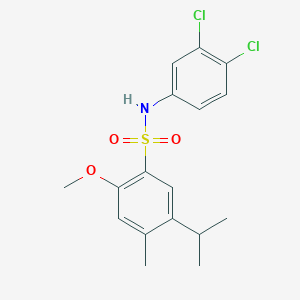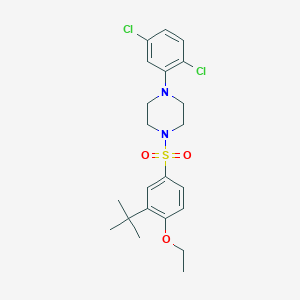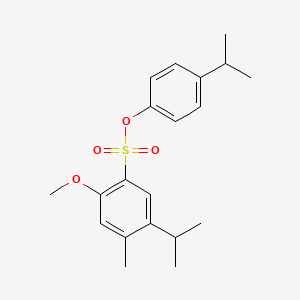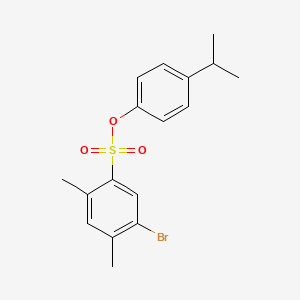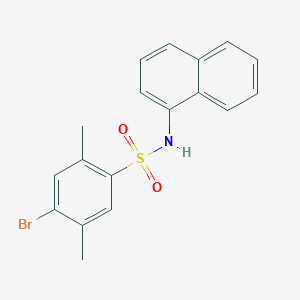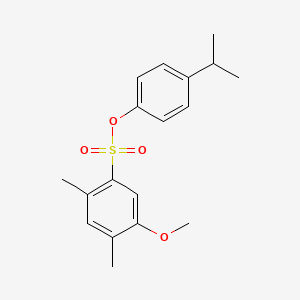
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition can lead to increased levels of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects:
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that it can improve cognitive function and memory in animal models. However, the exact biochemical and physiological effects of this compound are not fully understood and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate in lab experiments include its high purity, stability, and unique structure. However, the limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
Direcciones Futuras
There are several future directions for research on Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate. These include:
1. Developing new drugs based on the structure and mechanism of action of this compound.
2. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
3. Studying the effects of this compound on different types of enzymes and their potential applications in various fields.
4. Developing new materials with specific properties using this compound as a starting material.
5. Investigating the potential use of this compound in the development of new catalysts for organic reactions.
In conclusion, Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate is a chemical compound that has potential applications in various scientific fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions require further research to fully understand its potential applications.
Métodos De Síntesis
The synthesis of Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate involves the reaction of 2-naphthol with 4-bromo-2,5-dimethylbenzenesulfonyl chloride in the presence of a base. The reaction takes place in an organic solvent, and the product is purified through recrystallization. This method yields a high purity product, making it suitable for various applications in the scientific field.
Aplicaciones Científicas De Investigación
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate has potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound can be used to develop new drugs due to its unique structure and mechanism of action. In organic synthesis, it can be used as a reagent for various reactions, including Suzuki coupling and Buchwald-Hartwig coupling. In material science, it can be used to develop new materials with specific properties.
Propiedades
IUPAC Name |
naphthalen-2-yl 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrO3S/c1-12-10-18(13(2)9-17(12)19)23(20,21)22-16-8-7-14-5-3-4-6-15(14)11-16/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOMRKFVDWFASY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Naphthalen-2-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-3-methoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440301.png)
![2,4-dichloro-5-fluoro-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440303.png)
![4-chloro-3-hydroxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]benzamide](/img/structure/B7440308.png)
![4,6-dimethyl-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7440309.png)
![6-ethoxy-N-[2-(1,2,4-oxadiazol-3-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B7440314.png)
